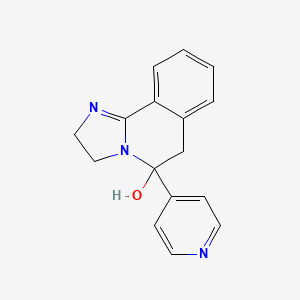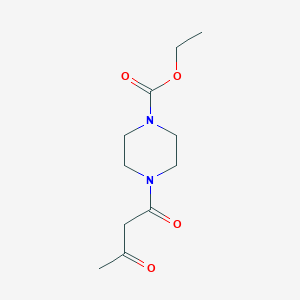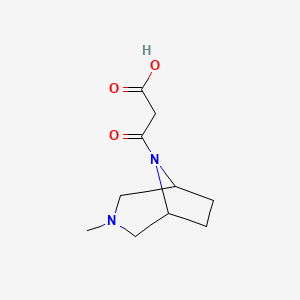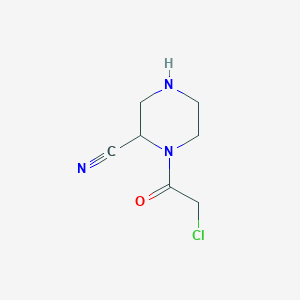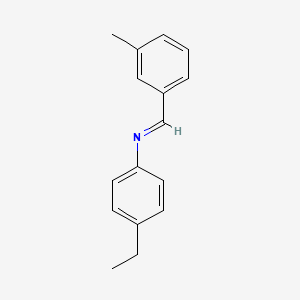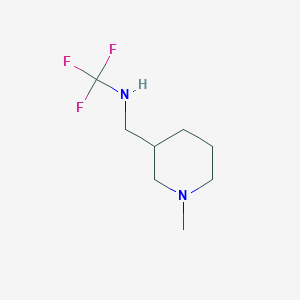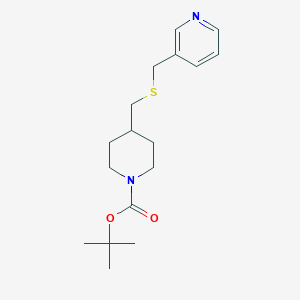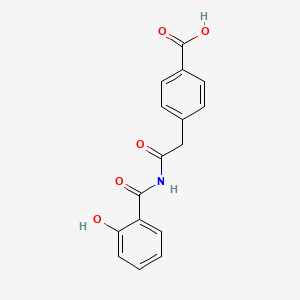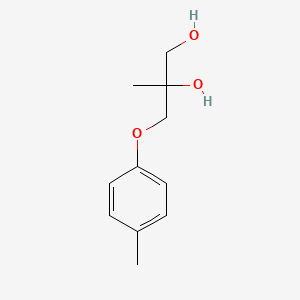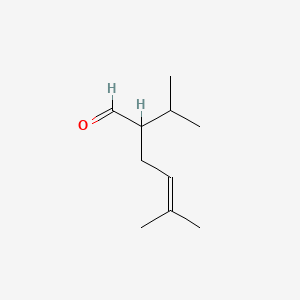
2-Isopropyl-5-methylhex-4-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropyl-5-methylhex-4-enal is an organic compound with the molecular formula C10H18O. It is a colorless liquid known for its strong lemon-like aroma. This compound is used primarily in the fragrance industry due to its pleasant scent .
Méthodes De Préparation
2-Isopropyl-5-methylhex-4-enal can be synthesized through various methods. One common synthetic route involves the aldol condensation of isovaleraldehyde with acetone, followed by dehydration to form the desired product . Industrial production methods typically involve the use of catalysts and controlled reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
2-Isopropyl-5-methylhex-4-enal undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions include carboxylic acids, alcohols, and substituted aldehydes .
Applications De Recherche Scientifique
2-Isopropyl-5-methylhex-4-enal has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: Its strong aroma makes it useful in olfactory studies and as a model compound for studying scent perception.
Medicine: Research is ongoing into its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Mécanisme D'action
The mechanism of action of 2-Isopropyl-5-methylhex-4-enal involves its interaction with olfactory receptors in the nasal cavity, which triggers a signal transduction pathway leading to the perception of its lemon-like scent. The molecular targets include specific olfactory receptor proteins that bind to the compound and initiate a cascade of intracellular events .
Comparaison Avec Des Composés Similaires
2-Isopropyl-5-methylhex-4-enal is similar to other aldehydes with strong aromas, such as citral and citronellal. it is unique due to its specific isopropyl and methyl substituents, which give it a distinct scent profile and chemical reactivity. Similar compounds include:
Citral: Known for its strong lemon scent, used in flavorings and fragrances.
Citronellal: Has a fresh, lemony aroma, commonly used in insect repellents and perfumes.
Isodihydrolavandulyl aldehyde: Shares a similar structure and is used in fragrance formulations
Propriétés
Numéro CAS |
58191-81-4 |
|---|---|
Formule moléculaire |
C10H18O |
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
5-methyl-2-propan-2-ylhex-4-enal |
InChI |
InChI=1S/C10H18O/c1-8(2)5-6-10(7-11)9(3)4/h5,7,9-10H,6H2,1-4H3 |
Clé InChI |
QGWHBDAFRDCSBJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(CC=C(C)C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5-Fluorobenzo[b]thiophen-3-yl)methanol](/img/structure/B13953048.png)

![3-Amino-6-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B13953073.png)
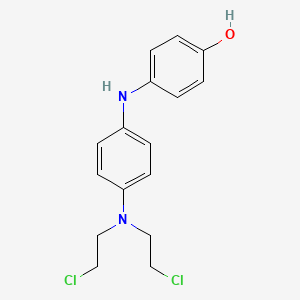
![3-(pyrrolidin-3-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13953081.png)
